Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine
CAS No.:
Cat. No.: VC17812604
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2 |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | N-ethyl-N'-methyl-N'-prop-2-enylethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H18N2/c1-4-7-10(3)8-6-9-5-2/h4,9H,1,5-8H2,2-3H3 |
| Standard InChI Key | BLFGTCLYARJDIH-UHFFFAOYSA-N |
| Canonical SMILES | CCNCCN(C)CC=C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine, systematically named N-ethyl-N'-methyl-N'-prop-2-enylethane-1,2-diamine, belongs to the class of secondary amines. Its structure features:
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A central ethyl group bonded to a nitrogen atom.
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A methyl-substituted prop-2-en-1-yl group attached to the same nitrogen.
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An ethylene spacer linking the secondary amine to a primary amine group.
The compound’s IUPAC name and Canonical SMILES (CCNCCN(C)CC=C) confirm its branched topology. The presence of the prop-2-en-1-yl group introduces a reactive alkene moiety, enabling participation in cycloaddition or polymerization reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂ | |
| Molecular Weight | 142.24 g/mol | |
| IUPAC Name | N-ethyl-N'-methyl-N'-prop-2-enylethane-1,2-diamine | |
| Standard InChI | InChI=1S/C8H18N2/c1-4-7-10(3)8-6-9-5-2/h4,9H,1,5-8H2,2-3H3 | |
| Canonical SMILES | CCNCCN(C)CC=C |
Synthesis and Reaction Mechanisms
Primary Synthesis Route
The compound is synthesized via N-alkylation of amines, a method widely used for secondary amine production. Key steps include:
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Alkylation of Methylamine: Reacting methylamine with a prop-2-en-1-yl halide under controlled conditions.
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Ethylene Spacer Introduction: Coupling the intermediate with ethylenediamine derivatives.
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Purification: Column chromatography (hexane:chloroform gradients) isolates the final product .
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield. For example, methanol as a solvent at 20°C with ice-cooling minimizes side reactions . Thin-layer chromatography (TLC) monitors progress, ensuring optimal conversion.
Byproduct Management
Competing reactions, such as over-alkylation or isomerization of the prop-2-en-1-yl group, necessitate precise stoichiometric control. Post-synthesis, silica gel chromatography effectively separates undesired byproducts like tertiary amines or oligomers .
Applications in Scientific Research
Medicinal Chemistry
The compound’s dual amine functionality and alkene group make it a candidate for:
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Drug Delivery Systems: Conjugation with carboxylic acid-containing therapeutics via Michael addition .
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Enzyme Inhibition: Preliminary studies suggest interactions with acetylcholinesterase, though mechanistic details are unconfirmed.
Polymer Science
The prop-2-en-1-yl group enables radical-initiated polymerization, forming polyamine-based hydrogels with applications in wastewater treatment (e.g., heavy metal adsorption) .
| Application | Mechanism | Status |
|---|---|---|
| Pharmaceutical Intermediates | Alkene-azide cycloaddition | Experimental |
| Polymer Crosslinkers | Radical polymerization | Proof-of-Concept |
| Bioimaging Probes | Fluorescent tagging via amine conjugation | Theoretical |
Future Research Directions
Pharmacodynamic Studies
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Target Identification: Screen interactions with G protein-coupled receptors (GPCRs) using radioligand binding assays.
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Metabolic Stability: Assess hepatic clearance in vitro using microsomal models.
Material Science Innovations
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Self-Healing Polymers: Exploit the amine-alkene motif for dynamic covalent networks.
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Catalyst Design: Test as a ligand in transition metal complexes for asymmetric synthesis.
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